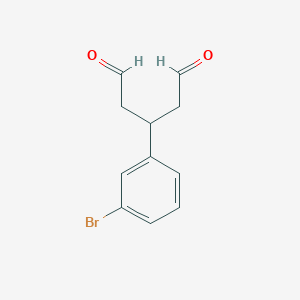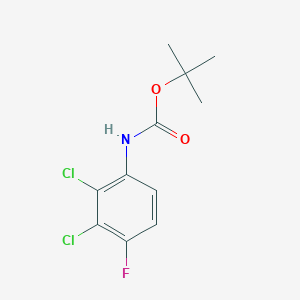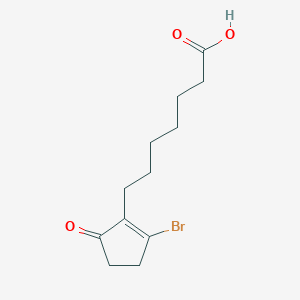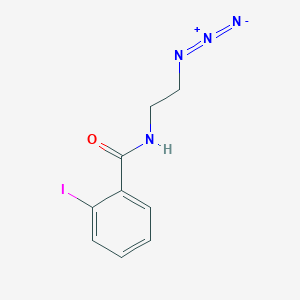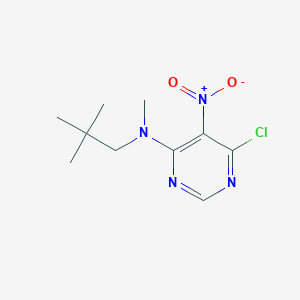
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a p-toluenesulfonate group attached to a 3,7-dimethyl-6-octenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,7-Dimethyl-6-octen-1-ol+p-Toluenesulfonyl chloride→3,7-Dimethyl-6-octenyl p-toluenesulfonate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base, the sulfonate ester can be hydrolyzed to form the corresponding alcohol and p-toluenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Hydrolysis: Formation of 3,7-dimethyl-6-octen-1-ol and p-toluenesulfonic acid.
Applications De Recherche Scientifique
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile due to the presence of the sulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyl-6-octen-1-ol: The parent alcohol from which the sulfonate ester is derived.
p-Toluenesulfonyl chloride: The sulfonylating agent used in the synthesis.
3,7-Dimethyl-6-octenyl acetate: Another ester derivative with different reactivity.
Uniqueness
3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its combination of a hydrophobic alkyl chain and a hydrophilic sulfonate group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Propriétés
Formule moléculaire |
C17H26O3S |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H26O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-11,15H,5,7,12-13H2,1-4H3 |
Clé InChI |
DHXRPLSCJHVSLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


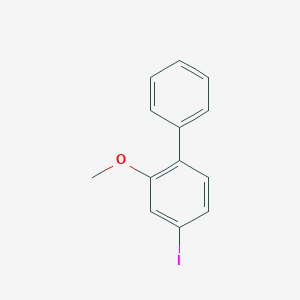
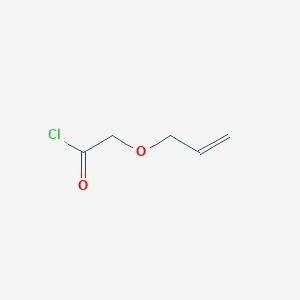
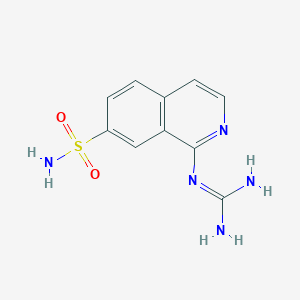
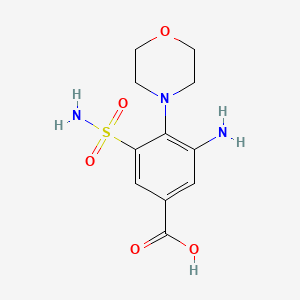

![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine](/img/structure/B8277060.png)
![BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE](/img/structure/B8277063.png)

